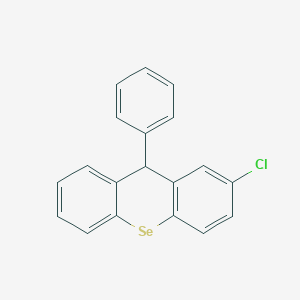![molecular formula C13H22ClNO2 B14378201 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride CAS No. 88698-30-0](/img/structure/B14378201.png)
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is a chemical compound with a complex structure that includes a phenol group, a tert-butylamino group, and a methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butylamine with a suitable precursor, such as 2,2-dimethylethylenimine, followed by further functionalization to introduce the methoxyethyl and phenol groups . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The tert-butylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can introduce various functional groups to the molecule.
Wissenschaftliche Forschungsanwendungen
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular responses.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride involves its interaction with specific molecular targets. For instance, it may act on beta-adrenergic receptors, leading to various physiological effects. The pathways involved include the activation or inhibition of certain enzymes and receptors, resulting in changes in cellular function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Salbutamol: A bronchodilator with a similar structure, used to treat asthma.
Terbutaline: Another bronchodilator with a tert-butylamino group, used for similar medical applications.
Adrenaline: A naturally occurring hormone with a related structure, involved in the body’s fight-or-flight response.
Uniqueness
3-[2-(Tert-butylamino)-1-methoxyethyl]phenol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with specific receptors and enzymes, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
88698-30-0 |
|---|---|
Molekularformel |
C13H22ClNO2 |
Molekulargewicht |
259.77 g/mol |
IUPAC-Name |
3-[2-(tert-butylamino)-1-methoxyethyl]phenol;hydrochloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-13(2,3)14-9-12(16-4)10-6-5-7-11(15)8-10;/h5-8,12,14-15H,9H2,1-4H3;1H |
InChI-Schlüssel |
HBCIMNIPUVMVOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NCC(C1=CC(=CC=C1)O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


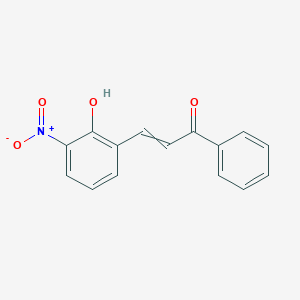
![(5E)-5-[(4-Methoxyphenyl)imino]-3-methylfuran-2(5H)-one](/img/structure/B14378126.png)


![[(1,1,3,3-Tetramethyl-1,3-dihydro-2H-isoindol-2-yl)oxy]acetonitrile](/img/structure/B14378141.png)
![2-Butyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14378147.png)
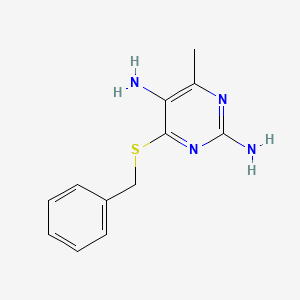
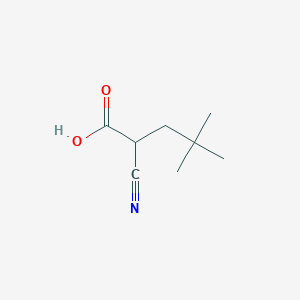
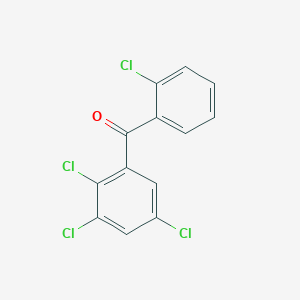
![4-[4-(Acetyloxy)-6-oxo-3,6-dihydro-2H-pyran-2-yl]phenyl acetate](/img/structure/B14378165.png)
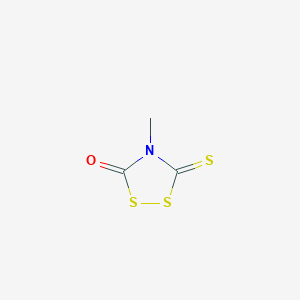
![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)pentan-3-one](/img/structure/B14378184.png)

